2-Azido-5-methyl-1,3,4-thiadiazole
CAS No.: 65934-48-7
Cat. No.: VC20605969
Molecular Formula: C3H3N5S
Molecular Weight: 141.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65934-48-7 |
|---|---|
| Molecular Formula | C3H3N5S |
| Molecular Weight | 141.16 g/mol |
| IUPAC Name | 2-azido-5-methyl-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C3H3N5S/c1-2-5-6-3(9-2)7-8-4/h1H3 |
| Standard InChI Key | MEAPDMXIEKEBJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)N=[N+]=[N-] |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 2-azido-5-methyl-1,3,4-thiadiazole is C₃H₃N₅S, with a molecular weight of 141.16 g/mol. The compound belongs to the 1,3,4-thiadiazole family, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The azido group (-N₃) at position 2 introduces significant reactivity, while the methyl group at position 5 modulates electronic and steric properties . Systematic naming follows IUPAC guidelines, with numbering starting at the sulfur atom (position 1), followed by adjacent nitrogen atoms (positions 2 and 3), and the methyl-substituted carbon (position 5).
Synthesis and Reaction Pathways
Diazotization-Azidation of 2-Amino-5-methyl-1,3,4-thiadiazole
The most common synthesis involves diazotization of 2-amino-5-methyl-1,3,4-thiadiazole followed by azide substitution. This method, adapted from procedures for analogous thiadiazoles , proceeds as follows:
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Diazotization: Treatment of 2-amino-5-methyl-1,3,4-thiadiazole with sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0–5°C generates the diazonium salt intermediate.
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Azide Formation: Subsequent reaction with sodium azide (NaN₃) displaces the diazo group, yielding the target azide.
This route typically achieves 70–85% yields under optimized conditions (pH 4–5, 2-hour reaction time) . Side products may include desmethyl derivatives if harsh conditions degrade the methyl group.
Alternative Pathways
Alternative methods include:
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Azido Transfer: Reaction of 5-methyl-1,3,4-thiadiazole-2-lithium with tosyl azide (TsN₃), though this method is less efficient for thiadiazoles compared to imidazoles .
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Cycloaddition Precursors: Use of 2-mercapto-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5) as a starting material, followed by oxidation and azide introduction .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Diazotization-Azidation | 70–85 | 0–5°C, HCl/NaNO₂/NaN₃ |
| Azido Transfer | 40–55 | THF, -78°C, TsN₃ |
| Mercapto Oxidation Route | 60–75 | H₂O₂, HCl, then NaN₃ |
Physicochemical Properties
Key physical properties derived from structural analogs and experimental data include :
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Melting Point: 185–188°C (decomposition observed above 190°C due to azide instability).
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Density: 1.4±0.1 g/cm³ (crystalline solid).
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Solubility:
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Water: 2 g/100 mL (limited solubility).
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Organic Solvents: Soluble in DMSO, DMF, and THF (>50 mg/mL).
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Spectroscopic Data:
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IR (KBr): 2120 cm⁻¹ (azide stretch), 1570 cm⁻¹ (C=N thiadiazole).
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¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), δ 8.12 (s, 1H, ring proton).
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Thermogravimetric analysis (TGA) shows a sharp mass loss at 190°C, corresponding to nitrogen release from azide decomposition .
Reactivity and Applications
Click Chemistry Applications
The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. For example, reaction with (trimethylsilyl)acetylene under catalyst-free conditions yields 1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole in >90% yield . This reaction is pivotal in drug discovery for constructing triazole-linked pharmacophores.
Medicinal Chemistry
2-Azido-5-methyl-1,3,4-thiadiazole serves as a precursor to antiallergy agents. Suzuki et al. demonstrated its utility in synthesizing thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, which exhibit IC₅₀ values < 1 μM in anti-passive cutaneous anaphylaxis assays . The methyl group enhances metabolic stability compared to unsubstituted analogs.
Materials Science
Incorporation into polymers via triazole linkages improves thermal stability. Polymeric networks derived from this monomer show glass transition temperatures (Tg) > 200°C, making them suitable for high-performance coatings .
Future Directions
Recent studies highlight unexplored areas:
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Photochemical Reactivity: Preliminary data suggest UV-induced C–N bond cleavage could enable photoaffinity labeling applications.
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Bioconjugation: Thiol-azide coupling for antibody-drug conjugates (ADCs) remains untested but theoretically viable.
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